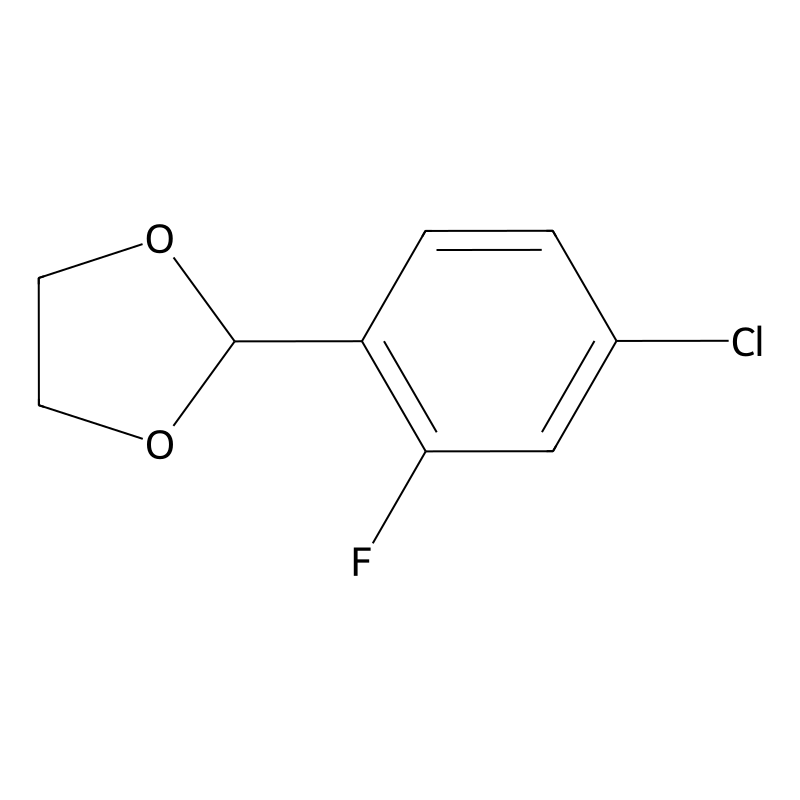2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane is a heterocyclic organic compound characterized by a dioxolane ring fused with a chlorinated and fluorinated phenyl group. The molecular formula for this compound is C₉H₈ClF O₂, and it features a dioxolane ring structure that contributes to its unique chemical properties. The presence of both chlorine and fluorine substituents on the aromatic ring enhances its reactivity and potential biological activity.
There is no current information available on the mechanism of action of 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane.
Future Research Directions
Given the lack of scientific research on 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane, further investigation is needed to explore its potential applications. Here are some areas for future research:
- Synthesis and characterization of the compound with detailed analysis of its physical and chemical properties.
- Investigation of its potential biological activity, including cytotoxicity or interaction with specific enzymes or receptors.
- Exploration of its use as a building block for the synthesis of more complex molecules with desired properties.
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
- Lithiation: This reaction involves the introduction of lithium reagents, allowing for further functionalization of the aromatic ring .
- Condensation Reactions: Dioxolanes can participate in condensation reactions, forming larger molecules or complexes.
Research indicates that compounds similar to 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane exhibit significant biological activities, including:
- Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.
- Anticancer Activity: Certain dioxolane derivatives have been investigated for their potential in cancer treatment due to their ability to interfere with cellular processes.
- Neuroprotective Effects: Compounds in this class may also possess neuroprotective properties, making them candidates for further pharmacological studies.
The synthesis of 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane can be achieved through several methods:
- Direct Synthesis from Phenols: Reacting 4-chloro-2-fluorophenol with suitable reagents under acidic conditions can yield the dioxolane structure.
- Use of Catalysts: Catalysts such as methanesulfonic acid can enhance yields during the synthesis process .
- Reflux Methods: Heating the reactants under reflux conditions often improves reaction rates and product yields.
The applications of 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane span various fields:
- Pharmaceuticals: Its derivatives are being explored for drug development due to their biological activities.
- Agricultural Chemicals: Potential use as agrochemicals due to their antimicrobial properties.
- Material Science: Utilized in the development of advanced materials due to their unique chemical structure.
Interaction studies involving 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane focus on its reactivity with biological molecules. These studies help elucidate:
- Binding Affinities: Understanding how the compound interacts with enzymes or receptors can provide insights into its potential therapeutic uses.
- Metabolic Pathways: Investigating how this compound is metabolized in biological systems can reveal its pharmacokinetic properties.
Several compounds share structural similarities with 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane. Here’s a comparison highlighting its uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane | 0.93 | Contains a propyl group instead of chlorinated phenyl |
| 2-(4-Chloro-1-(4-fluorophenyl)butoxy)tetrahydro-2H-pyran | 0.91 | Features a tetrahydropyran ring |
| 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol | 0.81 | Contains a spirocyclic structure |
The unique combination of a chlorinated and fluorinated aromatic system within the dioxolane framework distinguishes 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane from its analogs, potentially enhancing its reactivity and biological activity compared to other similar compounds.








